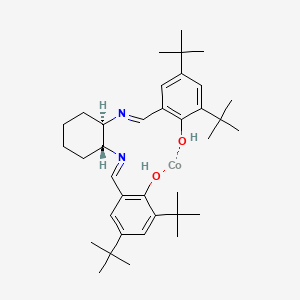

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related Salen-type complexes often involves the condensation of salicylaldehyde derivatives with diamines in the presence of a metal salt, in this case, a cobalt(II) salt. For example, a related manganese(III) chloride complex with a similar ligand framework has been synthesized by reacting 3,5-di-tert-butylsalicylaldehyde with 1,2-diaminocyclohexane, followed by metalation with manganese(III) chloride (Larrow & Jacobsen, 2003).

Molecular Structure Analysis

The molecular structure of these complexes is characterized by a chelating Salen-type ligand that coordinates to the metal center in a tetradentate manner. This arrangement leads to a planar N2O2 metal-coordinating environment, providing stability and defining the complex's reactivity. Detailed insights into the electronic structure have been provided by studies involving electron paramagnetic resonance (EPR) and density functional theory (DFT), highlighting the complexes' selectivity in catalytic reactions due to their unique electronic configurations (Vinck et al., 2008).

作用機序

Target of Action

It’s known that sterically hindered phenols, which are part of the compound’s structure, are known antioxidants . They slow down the processes of lipid peroxidation and reduce the oxidative stress of the body .

Mode of Action

It’s known that sterically hindered phenols can form highly reactive dna-alkylating quinone methides , thus being promising agents in the creation of antitumor drugs of directed action .

Biochemical Pathways

The compound is involved in oxidative rearrangement reactions. For instance, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde acetals, which are structurally similar, rearrange to various esters when oxidized with potassium ferricyanide in an alkaline medium .

Pharmacokinetics

The introduction of a phosphorus-containing fragment into the molecules of biologically active substances is one of the important trends in the design of potential drugs .

Result of Action

It’s known that phosphorus-containing sterically hindered phenols can exhibit a dual character, turning from antioxidants protecting healthy cells to highly cytotoxic species that affect tumor cells .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the oxidative rearrangement of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde acetals to various esters occurs in an alkaline medium

特性

IUPAC Name |

cobalt;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/t29-,30-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZWNUHBFITYKI-GAQUOPITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54CoN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)

![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)